molecular formula C14H15NO B13538565 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13538565
M. Wt: 213.27 g/mol
InChI Key: XXZBTZDRAKSWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group at the 3’ position, a methyl group at the 4 position, and an amine group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylation: The methyl group is introduced using methyl iodide and a base.

Industrial Production Methods

Industrial production of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl ring.

Scientific Research Applications

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-methylbiphenyl: Similar structure but lacks the amine group.

    3-Methoxy-4’-methyl-[1,1’-biphenyl]-4-ylboronic acid: Contains a boronic acid group instead of an amine group.

    4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure with different positions of the methoxy and methyl groups.

Uniqueness

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3

InChI Key

XXZBTZDRAKSWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.